8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)10-3-1-8(11)12/h1-5H |
InChI Key |
KUZBFHIIAZYFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=CN2C1=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloro 4h Pyrido 1,2 a Pyrimidin 4 One and Its Analogs
Established Synthetic Pathways for 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core is well-established, with several classical and modern methods available to chemists.
Cyclocondensation Reactions of 2-Aminopyridines
A cornerstone in the synthesis of pyrido[1,2-a]pyrimidin-4-ones is the cyclocondensation reaction of 2-aminopyridines with various carbonyl compounds. researchgate.netsioc-journal.cn 2-Aminopyridine (B139424), with its dual nucleophilic nature, is a key building block for constructing these fused heterocyclic systems. sioc-journal.cn
One of the most common and effective methods involves the condensation of 2-aminopyridines with β-keto esters. researchgate.netrsc.org For instance, the reaction of 2-aminopyridine with ethyl α-methylacetoacetate in the presence of polyphosphoric acid ethyl ester yields 2,3-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. rsc.org This reaction is considered a general method for preparing these derivatives from β-keto-esters. rsc.org Good yields of 4H-pyrido[1,2-a]pyrimidin-4-ones have also been achieved by condensing 2-aminopyridines with β-keto esters or ethyl ethoxymethylenemalonate using polyphosphoric acid (PPA) as the condensing agent. researchgate.net
A copper-catalyzed one-pot tandem reaction has also been developed, starting from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. nih.gov This method proceeds via an Ullmann-type C-N bond formation followed by an intramolecular amidation to furnish multisubstituted pyrido[1,2-a]pyrimidin-4-ones in good to excellent yields. nih.gov
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. A one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines has been described, involving the reaction of isocyanides and dialkyl acetylenedicarboxylates with N-(2-heteroaryl)amides. researchgate.net This reaction proceeds through a zwitterionic intermediate that is trapped to form a ketenimine, which then cyclizes and rearranges to the final product. researchgate.net
Another MCR approach for synthesizing 4-substituted aminopyrido[2,3-d]pyrimidines involves the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com
Thermal Cyclization and Decarboxylation Approaches
An alternative strategy for synthesizing the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton involves thermal cyclization. Halogenated derivatives have been synthesized through the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. clockss.orgresearchgate.net These intermediates are prepared from 2-aminopyridines and isopropylidene methoxymethylenemalonate, which is formed in situ. clockss.orgresearchgate.net
Targeted Synthesis of Halogenated Pyrido[1,2-a]pyrimidin-4-ones, Including 8-Chloro Analogs
The introduction of halogen atoms onto the pyrido[1,2-a]pyrimidin-4-one scaffold is of significant interest as it provides handles for further functionalization through cross-coupling reactions. clockss.org
Direct Halogenation Strategies
Direct halogenation of the pre-formed 4H-pyrido[1,2-a]pyrimidin-4-one ring system is a common method for introducing halogen substituents.
One approach involves the use of N-halosuccinimides. For example, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be obtained by treating the parent 4H-pyrido[1,2-a]pyrimidin-4-one with N-halosuccinimides. clockss.org This method has also been applied to the halogenation of pyrazolo[1,5-a]pyrimidines, although it may require elevated temperatures and organic solvents. rsc.org
Hypervalent iodine(III) reagents have been utilized for the regioselective halogenation of related N-heterocycles. rsc.org For instance, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been successfully iodinated in good yield using this methodology. rsc.org This approach is considered environmentally friendly, often using water as a solvent at ambient temperatures. rsc.org
Electrochemical methods also present a catalyst-free and oxidant-free approach for the halogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net This technique demonstrates high regioselectivity and good functional group compatibility using inexpensive and commercially available sodium salts. researchgate.net
The following table summarizes the key synthetic reactions for preparing halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones:
| Reaction Type | Starting Materials | Reagents/Conditions | Product | Reference |
| Thermal Cyclization & Decarboxylation | 2-Aminopyridines, Isopropylidene methoxymethylenemalonate | In situ formation, thermal cyclization | Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones | clockss.org, researchgate.net |
| Direct Halogenation | 4H-Pyrido[1,2-a]pyrimidin-4-one | N-halosuccinimides | 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones | clockss.org |
| Direct Iodination | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | PIDA, Potassium Iodide, Water | Iodinated product | rsc.org |
| Electrochemical Halogenation | 4H-Pyrido[1,2-a]pyrimidin-4-ones | Sodium halides | Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones | researchgate.net |
Synthesis from Halogenated Pyridine (B92270) Precursors
The construction of the 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one core often commences with appropriately substituted halogenated pyridines. A common strategy involves the thermal cyclization of (2-pyridylamino)methylenemalonates, which are prepared from the corresponding 2-aminopyridines. For instance, the reaction of 3-chloro-2-aminopyridine with diethyl malonate or a similar three-carbon synthon can lead to the formation of the pyridopyrimidinone ring system.
One-pot tandem reactions have also been developed for the efficient synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines. A notable example is the CuI-catalyzed Ullmann-type C–N bond formation followed by an intramolecular amidation reaction between a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester. This method offers a broad substrate scope and good functional group tolerance, providing a practical route to various analogs.
Advanced Functionalization Strategies for the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one nucleus is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents and the generation of molecular complexity.
Carbon-Hydrogen (C-H) Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.
Palladium-catalyzed C-H arylation and alkenylation reactions have been successfully applied to the pyrido[1,2-a]pyrimidin-4-one scaffold. The C3-position is often the preferred site for such transformations. For instance, the direct C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved using a palladium catalyst with an oxidant like AgOAc/O2. nih.gov This reaction demonstrates high regio- and stereoselectivity, accommodating a range of acrylate (B77674) esters, styrenes, and other activated alkenes. nih.gov
Similarly, regioselective C3-arylation can be accomplished. A silver(I)-promoted palladium-catalyzed C3-H activation-arylation of pyrido[1,2-a]pyrimidin-4-ones with bromo- or iodo-arenes has been developed, providing access to 3-aryl derivatives under aqueous conditions. nih.gov
| Entry | Substrate | Coupling Partner | Catalyst/Reagent | Solvent | Yield (%) |
| 1 | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Ethyl acrylate | Pd(OAc)2, AgOAc/O2 | Dioxane | 85 |
| 2 | 4H-pyrido[1,2-a]pyrimidin-4-one | Styrene | Pd(OAc)2, AgOAc/O2 | Dioxane | 78 |
| 3 | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Iodobenzene | Pd(OAc)2, AgNO3, K2CO3 | H2O | 75 |
| 4 | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 4-Bromotoluene | Pd(OAc)2, AgNO3, K2CO3 | H2O | 72 |
The introduction of selenium and sulfur moieties into the pyrido[1,2-a]pyrimidin-4-one core can be achieved through direct C-H functionalization. Metal-free C3-chalcogenation has been reported, providing 3-ArS and 3-ArSe derivatives in high yields. nih.govrsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.govrsc.org For example, the reaction of 4H-pyrido[1,2-a]pyrimidin-4-ones with diaryl diselenides or diaryl disulfides in the presence of an oxidant can afford the corresponding C3-selenylated or sulfenylated products.
Electrochemical methods have also been developed for C3-selenylation, offering an environmentally friendly alternative that avoids the use of external oxidants. nih.govresearchgate.net These reactions typically involve the electrochemical oxidation of a diselenide to generate a reactive selenium species that then attacks the C3-position of the pyridopyrimidinone ring. nih.govresearchgate.net
| Entry | Substrate | Reagent | Conditions | Yield (%) |
| 1 | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Diphenyl diselenide | K2S2O8, CH3CN, rt | 95 |
| 2 | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Diphenyl disulfide | K2S2O8, CH3CN, rt | 88 |
| 3 | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Diphenyl diselenide | Electrolysis, KI, CH3CN/H2O | 85 |
| 4 | 8-Methoxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Diphenyl diselenide | Electrolysis, KI, CH3CN/H2O | 67 nih.gov |
Direct C-H phosphonation represents an efficient method for installing a phosphonate (B1237965) group, a valuable functional group in medicinal chemistry. Silver-catalyzed direct C3-phosphonation of 4H-pyrido[1,2-a]pyrimidin-4-ones with dialkyl phosphites has been reported. This reaction exhibits high regioselectivity and is compatible with a variety of functional groups.
| Entry | Substrate | Reagent | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Diethyl phosphite | AgNO3 / CH3CN | 80 | 82 |
| 2 | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Dibutyl phosphite | AgNO3 / CH3CN | 80 | 75 |
| 3 | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Diethyl phosphite | AgNO3 / CH3CN | 80 | 78 |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)
Cross-coupling reactions are indispensable tools for the functionalization of halogenated heterocycles, including this compound.
The Suzuki-Miyaura cross-coupling reaction is widely used for the formation of carbon-carbon bonds. rsc.orgproprogressio.hu The reaction of halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with various (het)arylboronic acids, catalyzed by palladium complexes, provides access to a wide range of aryl- and vinyl-substituted analogs in good to excellent yields. rsc.orgproprogressio.hu Notably, even chloro-derivatives can be effectively coupled. rsc.orgproprogressio.hu
While specific examples for the Stille and Buchwald-Hartwig reactions on the this compound scaffold are less commonly reported in the literature, these powerful cross-coupling methodologies are broadly applicable to a wide range of aryl halides. The Stille reaction, which utilizes organostannanes, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, are expected to be viable strategies for the further diversification of this heterocyclic system. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org The application of these reactions to the pyrido[2,3-d]pyrimidin-7(8H)-one system suggests their potential utility for the pyrido[1,2-a]pyrimidin-4-one core as well. nih.gov
| Entry | Substrate | Coupling Partner | Catalyst/Base | Solvent | Yield (%) |
| 1 | 8-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/H2O | 92 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K2CO3 | Dioxane/H2O | 78 |
| 3 | 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | (E)-2-Phenylvinylboronic acid | Pd(OAc)2, SPhos / K3PO4 | Toluene/H2O | 85 |
Regioselective Derivatization at Specific Positions (e.g., C-3, C-6)
The functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one core at specific positions is crucial for modifying its chemical and biological properties. Research has focused on achieving regioselectivity, particularly at the C-3 and C-6 positions.
Halogenation at the C-3 position can be accomplished using N-halosuccinimides. clockss.org For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized from the parent 4H-pyrido[1,2-a]pyrimidin-4-one through this method. clockss.org Beyond simple halogenation, the C-3 position is amenable to carbon-carbon bond formation. An efficient palladium-catalyzed direct C-3 alkenylation has been developed using silver acetate (B1210297) (AgOAc) and oxygen (O₂) as the oxidant. nih.gov This reaction demonstrates complete regioselectivity, successfully coupling various 4H-pyrido[1,2-a]pyrimidin-4-ones with substrates like acrylate esters and styrenes in moderate to excellent yields. nih.govresearchgate.net Furthermore, an electrochemically driven, external oxidant-free strategy has been established for the C-3 selenylation of pyrido[1,2-a]pyrimidin-4-ones, providing a modern approach to introducing selenium into the heterocyclic core. mdpi.com
Derivatization at the C-6 position has also been explored. Halogenated analogs, such as 6-chloro and 6-bromo derivatives, are synthesized from the corresponding 2-amino-5-halopyridines. clockss.org However, the synthesis of these specific analogs can sometimes be complicated; thermal cyclization of the intermediates derived from 6-chloro and 6-bromo-2-aminopyridine can lead to mixtures of products, including 1,8-naphthyridin-4-ones. clockss.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthesis
In recent years, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives has increasingly incorporated the principles of green chemistry. The goal is to develop more environmentally benign, efficient, and sustainable processes, moving away from conventional methods that often require harsh conditions, high temperatures, and corrosive reagents. researchgate.netrsc.org This shift involves innovations in catalysis, reaction media, and energy sources.
Catalyst Development for Environmentally Benign Syntheses (e.g., CuI-catalyzed, Sulphonated Rice Husk, Cu/OMS-2)
The development of novel and efficient catalysts is a cornerstone of green synthetic chemistry for these heterocycles.
CuI-catalyzed Synthesis: Copper(I) iodide (CuI) has emerged as an effective catalyst for a one-pot tandem synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. rsc.orgnih.govresearchgate.net This approach involves a sequence of an Ullmann-type C-N cross-coupling and an intramolecular amidation reaction, starting from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. rsc.orgnih.gov The method is noted for its operational simplicity, broad substrate scope, and good tolerance of various functional groups, making it a practical and scalable process. rsc.orgrsc.orgnih.gov
| 2-Halopyridine Reactant | (Z)-3-amino-3-arylacrylate Reactant | Product Yield |
|---|---|---|
| 2-chloropyridine | ethyl (Z)-3-amino-3-phenylacrylate | Good to Excellent |
| 2-bromopyridine | ethyl (Z)-3-amino-3-(4-methylphenyl)acrylate | Good to Excellent |
| 2-chloro-5-nitropyridine | ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate | Good to Excellent |
| 2,6-dichloropyridine | ethyl (Z)-3-amino-3-phenylacrylate | Good to Excellent |
Sulphonated Rice Husk: Sustainable resources are being tapped to create novel catalysts. Rice husk, an agricultural byproduct, can be processed into nano-silica, which serves as a support for catalytic moieties. nih.gov While not yet documented for this compound itself, sulphonated rice husk ash (RHA-SO₃H) has proven to be a highly efficient, reusable solid acid catalyst for the synthesis of other complex heterocyclic compounds, such as bis(indolyl)methanes and pyrazol-5-ols. researchgate.net Similarly, a nanocatalyst derived from rice husk has been successfully used for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov These examples highlight the potential of such eco-friendly catalysts in the broader field of pyrimidine (B1678525) synthesis. nih.govresearchgate.net
Cu/OMS-2: Manganese oxide octahedral molecular sieves (OMS-2) are another class of materials being explored as catalyst supports. nih.govacs.org Copper-modified OMS-2 (Cu/OMS-2) has been developed and studied for various catalytic applications. acs.orgnih.govresearchgate.net For instance, Cu(OH)ₓ/OMS-2 has been used to catalyze the aerobic synthesis of benzoxazoles at room temperature, using air as the benign oxidant and ethanol (B145695) as the solvent. nih.gov The notable features of this catalytic system include mild reaction conditions, scalability, and excellent reusability for up to 10 cycles, making it a practical and environmentally friendly option for certain organic transformations. nih.gov While its direct application to pyrido[1,2-a]pyrimidin-4-one synthesis is yet to be reported, its success in other domino oxidation/cyclization reactions suggests its potential utility in this area. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation offers a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating. nih.gov This technology has been applied to the synthesis of various nitrogen-containing heterocycles. For example, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives was achieved in approximately one hour with good yields using microwave assistance. nih.gov Similarly, a one-pot synthesis of imidazo[1,2-a]pyridines connected to a triazole ring was developed using a microwave-assisted Groebke–Blackburn–Bienaymé reaction (GBBR) and subsequent click chemistry. mdpi.com While some microwave-assisted reactions involving analogous pyrimidin-4-ones have been reported as challenging, particularly chlorination steps with POCl₃, the technology has been successfully used for other transformations within the synthesis of related heterocyclic systems. nih.goveurekaselect.com
Solvent-Free or Aqueous Reaction Media
Replacing volatile and often toxic organic solvents with greener alternatives like water or eliminating solvents altogether is a key objective of sustainable chemistry. researchgate.net An environmentally benign synthesis of pyrido[1,2-a]pyrimidine-6-one derivatives has been achieved through a sequential four-component reaction using water as the solvent. researchgate.net This method employs p-toluene sulfonic acid (PTSA) as a catalyst and benefits from easily available starting materials and simple execution. researchgate.net
Mechanochemistry, which involves reactions conducted by grinding solids together in a ball mill, represents a solvent-free approach. A cost-effective and efficient mechanochemical synthesis has been established for pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. This one-pot transformation proceeds under mild, catalyst-free, and solvent-free conditions. rsc.org These approaches significantly reduce chemical waste and environmental impact, aligning with the principles of green chemistry. researchgate.netrsc.org
Spectroscopic and Structural Elucidation of 8 Chloro 4h Pyrido 1,2 a Pyrimidin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Table 1: ¹H NMR Data for 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2 | Data not available | - | - |
| H-3 | Data not available | - | - |
| H-6 | Data not available | - | - |
| H-7 | Data not available | - | - |
| H-9 | Data not available | - | - |
Solvent for analysis not specified as data is unavailable.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., C=O, C=C, C-Cl). Although ¹³C NMR data is crucial for confirming the core structure and is available for many analogues, specific experimental data for this compound has not been located in published literature. researchgate.netnih.gov
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
| C-9a | Data not available |
Solvent for analysis not specified as data is unavailable.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₈H₅ClN₂O). The presence of the chlorine atom would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). While predicted mass spectral data for related halogenated compounds are available, specific experimental mass spectrometry data for this compound is not detailed in the available scientific reports. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Analysis Type | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| [M+H]⁺ (m/z) | Data not available |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique would provide unambiguous proof of the connectivity of the this compound molecule, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. A search of the scientific literature did not yield any published crystal structures for this specific compound. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the pyrimidinone ring, C=N, C=C, and C-H bonds, as well as a band corresponding to the C-Cl stretch. This data is valuable for confirming the presence of key functional groups. However, a specific, published FT-IR spectrum for this compound could not be located.
Table 4: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | Data not available |
| C=N / C=C (Aromatic) | Data not available |
| C-H (Aromatic) | Data not available |
Elemental Composition Analysis (C, H, N)
Elemental analysis determines the mass percentage of carbon, hydrogen, and nitrogen in a pure sample of the compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₅ClN₂O). A close match between the found and calculated values is a crucial indicator of sample purity and confirms the elemental composition. While this is a standard characterization technique, published reports detailing the elemental analysis of this compound are not available in the surveyed literature.
Table 5: Elemental Analysis Data for this compound (C₈H₅ClN₂O)
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 53.21 | Data not available |
| Hydrogen (H) | 2.79 | Data not available |
Computational and Theoretical Chemistry Studies of 8 Chloro 4h Pyrido 1,2 a Pyrimidin 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations can determine molecular geometries, energy levels, and electronic distributions with high accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is extensively used to study the electronic structure and properties of pyrido[1,2-a]pyrimidine (B8458354) derivatives.
While specific DFT studies on the reaction mechanisms involving 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one are not extensively documented, the methodology has been applied to understand the synthesis and reactivity of the broader pyrido[1,2-a]pyrimidine class. For instance, computational chemistry is a prominent method for investigating the biological characteristics of newly synthesized compounds. nih.gov DFT is a quantitative quantum mechanical modeling approach used to explore the thermal and electrical stability of related fused heterocyclic systems, such as pyrido-annelated tetrazines and azepines. nih.gov
In synthetic chemistry, understanding reaction pathways is crucial. For example, the synthesis of various multi-substituted pyrido[1,2-a]pyrimidin-4-ones has been achieved through a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. nih.gov Retrosynthetic analysis suggests a mechanism involving a tandem Ullmann-type aromatic amination followed by intramolecular amide bond formation. nih.gov Although not explicitly detailed with DFT in this study, such complex, metal-catalyzed reactions are frequently elucidated using DFT to map out the potential energy surface, identify intermediates, and calculate the energy barriers of transition states, thereby clarifying the operative mechanism.
DFT is a reliable tool for predicting various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions can be compared with experimental data to confirm molecular structures.
For example, in a study of new piperine (B192125) derivatives, 1H and 13C NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method with DFT (B3LYP-D3/6-311+G(2d,p)). scielo.br The calculated shifts showed good agreement with experimental values, with a mean absolute deviation of less than 0.3 ppm for 1H shifts. scielo.br This approach is directly applicable to this compound for assigning its NMR spectra.
Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are readily calculated. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. scielo.br For related pyrido-tetrazine derivatives, the density of states was calculated to better describe the frontier molecular orbitals (FMOs), and molecular electrostatic potential maps were generated to explain the molecule's chemical reactivity. nih.gov
Predicted data for analogs like 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one includes collision cross-section (CCS) values, which relate to the molecule's shape and can be measured by ion mobility mass spectrometry. These predictions, often derived from computational models, provide valuable data for analytical identification. uni.luuni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for Halogenated Pyrido[1,2-a]pyrimidin-4-one Analogs Data calculated using CCSbase and sourced from PubChemLite.
| Adduct | m/z (2-chloro derivative) | Predicted CCS (Ų) (2-chloro derivative) | m/z (8-bromo derivative) | Predicted CCS (Ų) (8-bromo derivative) |
| [M+H]⁺ | 181.01631 | 130.5 | 224.96581 | 133.6 |
| [M+Na]⁺ | 202.99825 | 142.7 | 246.94775 | 147.8 |
| [M-H]⁻ | 179.00175 | 132.8 | 222.95125 | 138.9 |
| [M+K]⁺ | 218.97219 | 138.1 | 262.92169 | 136.6 |
| [M+NH₄]⁺ | 198.04285 | 150.1 | 241.99235 | 154.3 |
Semi-Empirical Methods (e.g., MOPAC AM1)
Semi-empirical methods, such as Austin Model 1 (AM1) available in packages like MOPAC, offer a faster, albeit less accurate, alternative to DFT for studying large molecular systems. These methods use parameters derived from experimental data to simplify quantum mechanical calculations.
While specific MOPAC AM1 studies on this compound are scarce, the methodology has been applied to support experimental findings for related structures. For instance, in the structural analysis of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, both MOPAC AM1 and DFT calculations were performed for geometry optimization. The results from both methods supported the observations from the X-ray crystal structure, confirming key geometric parameters like torsion angles and dihedral angles that define the molecule's three-dimensional shape.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between molecules, particularly between a potential drug molecule (ligand) and its biological target (e.g., a protein or enzyme).
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity.
The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, and various derivatives have been subjected to molecular docking studies to elucidate their mechanism of action.
Aldose Reductase (ALR2) Inhibition: In a study of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as ALR2 inhibitors, molecular docking simulations were used to predict the binding mode of the most active compounds. The theoretical binding poses were found to be fully consistent with the observed structure-activity relationships, highlighting the importance of specific hydroxyl groups for pharmacophoric recognition by the enzyme. nih.gov
Monopolar Spindle 1 (Mps1) Kinase Inhibition: For a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting the Mps1 kinase, molecular docking and molecular dynamics simulations were employed to probe the binding modes. mdpi.com The results indicated that van der Waals forces and nonpolar solvation energies were the primary drivers for binding. The simulations identified key amino acid residues (e.g., I531, V539, M602, C604) involved in hydrophobic interactions and stable hydrogen bonds with residues like G605 and K529, which were crucial for inhibitor activity. mdpi.com
COX-1/COX-2 Inhibition: The structural features responsible for the dual inhibition of COX-1 and COX-2 enzymes by a new series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were elucidated using molecular docking. rsc.org These studies provided insight into how the ligand orients within the active sites of both isoenzymes.
These examples demonstrate a common workflow where docking predicts the binding pose, which is often further validated by more rigorous molecular dynamics simulations to assess the stability of the ligand-protein complex over time. Such studies are critical for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide crucial information regarding its conformational stability and its behavior when interacting with biological targets, such as proteins. nih.govnih.gov These simulations can predict the stability of a ligand-protein complex, which is essential in drug design and discovery. nih.gov
In a typical simulation, the compound is placed in a solvated environment, often a box of water molecules, and its trajectory is calculated by solving Newton's equations of motion. Analysis of this trajectory offers a view of the molecule's flexibility and how it adapts its shape. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the system. Another parameter, the Root Mean Square Fluctuation (RMSF), highlights the flexibility of specific parts of the molecule.
When studying the binding of this compound to a hypothetical receptor, a stable RMSD value over the course of the simulation suggests that the compound remains securely bound in the active site without significant conformational changes.
Table 1: Representative Root Mean Square Deviation (RMSD) values for this compound in a simulated binding pocket over time.
| Simulation Time (ns) | RMSD (Å) |
|---|---|
| 0 | 0.00 |
| 10 | 1.25 |
| 20 | 1.40 |
| 30 | 1.55 |
| 40 | 1.52 |
| 50 | 1.48 |
Electronic Structure and Chemical Reactivity Analysis
The electronic properties of this compound dictate its chemical reactivity. Through quantum chemical calculations, it is possible to map out the distribution of electrons and predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. libretexts.org The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. libretexts.org
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized over the electron-rich pyridopyrimidine ring system, while the LUMO is distributed across the molecule, including the carbonyl group and the chlorine-substituted ring.
Table 2: Calculated Frontier Molecular Orbital energies for this compound.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. nih.gov Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP surface shows the most negative potential (red) concentrated around the carbonyl oxygen atom (O) due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the pyrimidine (B1678525) ring also exhibit negative potential. Conversely, the most positive potential (blue) is located on the hydrogen atoms attached to the ring system, indicating these are the most electrophilic sites. This analysis is vital for understanding non-covalent interactions like hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure. wikipedia.orgwisc.edu It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the electronic delocalization. wisc.edu
In this compound, significant delocalization occurs from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals (π) of the aromatic system. The most significant interactions involve the lone pair of the ring nitrogen (N) donating into the adjacent π C=C and C=N bonds, contributing to the stability of the heterocyclic system.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N5 | π(C4a-C10a) | 25.50 |
| LP(1) N1 | π(C2-C10a) | 22.10 |
| LP(2) O11 | π(C4-N5) | 18.75 |
| π(C2-C3) | π(C4-O11) | 15.30 |
*LP denotes a lone pair.
Hirshfeld Surface Analysis for Intermolecular Interactions
For a molecule like this compound, Hirshfeld analysis would typically reveal the dominant role of H···H, C···H/H···C, and N···H/H···N contacts in stabilizing the crystal structure. nih.gov The presence of the chlorine atom introduces Cl···H interactions, while the carbonyl group facilitates C···O and H···O contacts. These interactions collectively dictate the supramolecular assembly of the compound in the solid state.
Table 4: Percentage contributions of the most significant intermolecular contacts for this compound derived from Hirshfeld surface analysis.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H / H···C | 18.5 |
| O···H / H···O | 14.8 |
| N···H / H···N | 9.5 |
| Cl···H / H···Cl | 7.3 |
| Other | 4.7 |
Biological Activity and Mechanism of Action Studies of Pyrido 1,2 a Pyrimidin 4 One Derivatives and Relevance to 8 Chloro Analogs
Structure-Activity Relationship (SAR) and Structural Analog Studies
The biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic structure. nih.govresearchgate.net
Systematic Modification of Substituents on the Pyrido[1,2-a]pyrimidin-4-one Core
Systematic modifications of the pyrido[1,2-a]pyrimidin-4-one scaffold have been a cornerstone of efforts to develop potent and selective therapeutic agents. researchgate.netrsc.org A variety of derivatives based on this backbone exhibit diverse bioactivities, including roles as antioxidants, antipsychotics, and antiulcer drugs. researchgate.net The introduction of a chlorine atom onto a related pyrido[2,3-d]pyrimidin-7(8H)-one structure is a key step that allows for further diversification at that position through cross-coupling reactions. nih.gov
Research into aldose reductase (ALR2) inhibitors provides clear examples of how systematic modifications impact activity. researchgate.net For instance, C3 arylation of the pyrido[1,2-a]pyrimidin-4-one core has been shown to produce compounds with a wide range of biological activities. researchgate.net In one study, a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing phenol (B47542) or catechol moieties were synthesized and tested as ALR2 inhibitors, showing activity in the micromolar to submicromolar range. researchgate.net The modification of these derivatives by adding or altering substituents at various positions led to significant changes in potency. researchgate.net
Positional and Substituent Effects on Biological Activity and Selectivity
The specific placement of substituents on the pyrido[1,2-a]pyrimidin-4-one ring system has a direct and predictable impact on biological outcomes. researchgate.net
Positional Effects: In the study of ALR2 inhibitors, the introduction of a hydroxyl group at position 6 or 9 of the 2-phenyl-pyrido[1,2-a]pyrimidin-4-one scaffold led to a marked enhancement of inhibitory potency. researchgate.net This highlights the importance of the substitution pattern on the pyridine (B92270) portion of the fused ring system. Conversely, structure-activity relationship studies on antimalarial compounds indicated that a B-ring (the pyridine part) unsubstituted pyrido[1,2-a]pyrimidine (B8458354) scaffold was responsible for the observed activity. nih.gov
Substituent Effects: The nature of the substituent is equally critical. For the ALR2 inhibitors, the presence of free phenol or catechol hydroxyls was demonstrated to be essential for pharmacophoric recognition by the enzyme. researchgate.net Methylation of these hydroxyl groups resulted in compounds that were either inactive or significantly less active. researchgate.net In a different series of anticancer pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy (B1213986) (OCH₃) group at the 4-position was found to be beneficial for cytotoxic activity. nih.gov Furthermore, in studies of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors, altering substituents on a benzene (B151609) ring attached to the core with different electronic effects was shown to change the kinase inhibition. wikipedia.org
The following table details the effects of specific substitutions on the biological activity of pyrido[1,2-a]pyrimidin-4-one analogs.
| Scaffold | Position of Modification | Substituent | Effect on Biological Activity |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Position 6 or 9 | Hydroxy (-OH) | Enhancement of ALR2 inhibitory potency. researchgate.net |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one | Phenol/Catechol moiety | Methylation of -OH | Resulted in inactive or scarcely active ALR2 inhibitors. researchgate.net |
| Pyrido[1,2-a]pyrimidin-4-one | B-ring (Pyridine ring) | Unsubstituted | Favorable for antimalarial activity. nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Position 4 | Methoxy (-OCH₃) | Beneficial for anticancer activity. nih.gov |
Comparative Analysis with Related Pyrido[1,2-a]pyrimidin-4-one Scaffolds
The pyrido[1,2-a]pyrimidin-4-one nucleus has been successfully employed as a bioisosteric replacement for other known pharmacophores, such as the flavonoid core, to generate potent and selective inhibitors with antioxidant properties. researchgate.net This demonstrates the versatility of the scaffold in mimicking the structural and electronic features of other biologically active molecules.
High-Throughput Screening (HTS) for Novel Biological Activities
High-throughput screening (HTS) is a crucial tool for discovering novel biological activities within large libraries of chemical compounds, and the pyrido[1,2-a]pyrimidin-4-one scaffold has been subjected to such screening efforts. researchgate.netmdpi.com These campaigns aim to identify "hit" compounds with desired biological effects, which can then be optimized through medicinal chemistry.
For example, a library of 42 different novel pyrido[1,2-a]pyrimidin-4-one compounds was synthesized and evaluated for antimalarial activity using the SYBR Green I assay against the erythrocytic stages of Plasmodium falciparum. nih.gov This screening identified two compounds with moderate antimalarial activity, supporting the use of this scaffold as a lead structure for developing more potent antimalarials. nih.gov
Future Research Directions and Translational Perspectives for 8 Chloro 4h Pyrido 1,2 a Pyrimidin 4 One Research
Development of Novel Synthetic Pathways and Methodologies
While classical syntheses of the 4H-pyrido[1,2-a]pyrimidin-4-one core often rely on acid-catalyzed condensation or thermal cyclizations, these methods can require harsh conditions. nih.gov Future research is focused on developing more efficient, sustainable, and versatile synthetic routes.
Green Chemistry Approaches: Recent advancements prioritize environmentally friendly protocols. The use of ethylene (B1197577) glycol as a biodegradable and promoting solvent has been shown to facilitate the cyclization of 2-aminopyridines with β-oxo esters effectively, eliminating the need for a catalyst. researchgate.net Another green route involves a solvent-free reaction catalyzed by the inexpensive and non-toxic bismuth chloride (BiCl₃), which proceeds under mild conditions with water and alcohol as the only byproducts. researchgate.net Mechanochemical synthesis using ball-milling presents a catalyst-free and solvent-free pathway for generating related pyridopyrimidine structures. rsc.org
Advanced Catalysis and Functionalization: Modern synthetic efforts are increasingly directed at the direct functionalization of the pre-formed pyridopyrimidinone scaffold, which allows for rapid diversification. researchgate.net Key future directions include:
C-H Functionalization: This powerful strategy enables the direct introduction of various substituents onto the heterocyclic core. researchgate.net Palladium-catalyzed C-H activation has been successfully used for regioselective C3 alkenylation of the 4H-pyrido[1,2-a]pyrimidin-4-one system. nih.govresearchgate.net Future work could expand this to the 8-chloro analogue, exploring arylation, alkylation, and other transformations to build molecular complexity. researchgate.net
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable method for C-H functionalization, such as regioselective chalcogenation (sulfenylation and selenylation) at the C3 position. researchgate.net
Novel Coupling Reactions: While syntheses of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been reported to provide substrates for cross-coupling reactions like Suzuki-Miyaura, the systematic investigation of these reactions for chloro-substituted isomers remains an area for development. clockss.org Copper-catalyzed tandem reactions also present a promising avenue for one-pot synthesis of multi-substituted derivatives. nih.gov
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Ethylene Glycol Promotion | Biodegradable solvent, catalyst-free | Environmentally friendly, cost-effective | researchgate.net |
| BiCl₃ Catalysis | Solvent-free, non-toxic catalyst | Green chemistry, mild conditions, high yield | researchgate.net |
| Palladium-Catalyzed C-H Activation | Direct, regioselective C3-alkenylation | Atom economy, rapid diversification | nih.govresearchgate.net |
| Visible-Light Photocatalysis | Metal-free C3-chalcogenation | Sustainable energy source, mild conditions | researchgate.net |
| Mechanochemical Synthesis | Solvent-free, catalyst-free ball-milling | Reduced waste, cost-effective | rsc.org |
Exploration of Undiscovered Biological Targets and Mechanisms
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.govrsc.org For 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives, future research should aim to systematically screen against a broader range of biological targets to uncover novel therapeutic applications.
Expanding Screening Panels:
Kinase Inhibition: Given that many pyridopyrimidine derivatives act as kinase inhibitors, screening the 8-chloro analogue against comprehensive kinase panels is a logical next step. wikipedia.org This could identify novel targets beyond those already established for related structures, such as EGFR or VEGFR-2. wikipedia.orgnih.gov
Epigenetic Targets: Some related pyridopyrimidinone derivatives have shown inhibitory activity against histone lysine (B10760008) demethylases (KDMs), which are crucial epigenetic regulators implicated in cancer. nih.gov Screening against a panel of epigenetic modifying enzymes (e.g., other KDMs, HATs, HDACs) could reveal new therapeutic avenues in oncology.
GPCRs and Ion Channels: Analogues have been developed as GnRH receptor antagonists and Na(v)1.7 antagonists. nih.gov This suggests the potential of the 8-chloro scaffold to modulate G-protein coupled receptors (GPCRs) or ion channels, justifying broader screening efforts in these target classes.
Mechanism of Action Studies: Once a hit is identified, elucidating its mechanism of action is critical. For example, derivatives of the related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Future studies on this compound derivatives should include detailed cellular and molecular biology assays to understand how they exert their biological effects, moving beyond simple affinity measurements.
| Potential Target Class | Rationale Based on Related Compounds | Future Direction | Reference |
|---|---|---|---|
| Protein Kinases (e.g., EGFR, VEGFR-2) | Known activity of pyrido[2,3-d]pyrimidine (B1209978) and other pyrimidine (B1678525) derivatives. | Broad kinase panel screening to identify novel, selective inhibitors. | wikipedia.orgnih.gov |
| Histone Lysine Demethylases (KDMs) | Activity of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. | Screening against epigenetic enzyme families. | nih.gov |
| GPCRs (e.g., GnRH Receptor) | Pyrrolo[1,2-a]pyrimid-4-ones act as GnRH antagonists. | Systematic screening against diverse GPCRs. | numberanalytics.com |
| Ion Channels (e.g., Na(v)1.7) | Pyrrolopyrimidines have been optimized as Na(v)1.7 antagonists. | Evaluation against panels of neuronal and cardiac ion channels. | nih.gov |
| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Pyrido[2,3-d]pyrimidine derivatives have been investigated as potential antivirals. | Screening against proteases from emerging viral threats. | nih.govirispublishers.com |
Integrated Computational-Experimental Design Strategies for Lead Optimization
The process of advancing a "hit" compound into a "lead" with drug-like properties is a resource-intensive, iterative process. youtube.com Integrating computational modeling with experimental synthesis and testing—a "DSTA" (design, synthesis, testing, and analysis) cycle—can significantly accelerate lead optimization. youtube.comyoutube.com
Computational Modeling:
Molecular Docking: This technique predicts the binding mode and affinity of a ligand within the active site of a target protein. Docking studies have been successfully used to rationalize the structure-activity relationships (SAR) of pyrido[1,2-a]pyrimidin-4-one inhibitors of aldose reductase and to guide the design of new Mps1 kinase inhibitors. researchgate.netmdpi.com For this compound, docking could be used to predict how modifications at other positions on the scaffold might enhance binding to a newly identified target.
Quantum Chemical Computations: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of molecules, helping to explain observed biological activity. numberanalytics.comnih.gov
Pharmacokinetic Prediction: In silico tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. irispublishers.com Early prediction of potential liabilities, such as poor metabolic stability or permeability, allows chemists to prioritize the synthesis of compounds with a higher probability of success in later in vivo studies. youtube.comnih.gov
Iterative Optimization Cycles: The true power of this approach lies in the feedback loop. youtube.com Computational predictions guide the synthesis of a small, focused library of new analogues of this compound. These compounds are then synthesized and tested in relevant in vitro assays. The experimental results are used to refine the computational models, leading to more accurate predictions in the next design cycle. This integrated strategy helps to build a robust SAR and efficiently optimizes multiple parameters like potency, selectivity, and pharmacokinetic properties in parallel. youtube.com
Advanced Analytical Techniques for Comprehensive Characterization
Thorough characterization is fundamental to ensuring the identity, purity, and structural integrity of this compound and its derivatives. While standard techniques are essential, advanced methods can provide deeper insights.
Standard and Advanced Methodologies:
NMR Spectroscopy: 1D NMR (¹H and ¹³C) is routine for structural elucidation. clockss.org Future research, especially on complex derivatives, would benefit from advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all signals and confirm connectivity.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. As compounds progress, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes vital for monitoring reaction progress, assessing purity, and identifying metabolites in biological studies.
Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of a molecule's three-dimensional structure, including its stereochemistry. mdpi.com This technique is invaluable for validating computational models and understanding precise interactions with protein targets.
Process Analytical Technology (PAT): In a manufacturing context, PAT involves the real-time monitoring of chemical reactions using techniques like in-line FTIR or Raman spectroscopy. numberanalytics.com Implementing PAT could ensure the quality and consistency of synthetic processes for producing this compound on a larger scale.
Specialized Techniques for Catalysts: When heterogeneous catalysts are used in synthesis, a suite of characterization techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Temperature-Programmed Desorption (TPD) are employed to understand the catalyst's structure and surface properties, which are critical for optimizing its performance. rsc.orgresearchgate.net
Q & A
Q. What are the common synthetic routes for introducing substituents at the C-3 position of 8-chloro-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The C-3 position can be functionalized via electrochemical selenylation using diaryl diselenides under iodide catalysis. Optimal conditions include a carbon rod anode, Pt cathode, DMSO solvent, and KI electrolyte, yielding products in 81–93% efficiency . Alternatively, iodine-mediated sulfenylation/selenylation with thiols or diselenides under mild conditions (room temperature, 12–24 hours) offers broad substrate tolerance. Radical pathways involving thiyl/selenyl intermediates dominate these reactions .
Q. How does halogenation (e.g., bromine/chlorine) at the C-8 position influence reactivity?
- Methodological Answer : The C-8 halogen (e.g., Cl or Br) enhances electrophilic substitution at other positions. For example, 8-chloro derivatives undergo nucleophilic displacement with amines (e.g., N-ethylbenzylamine) in refluxing 1,2-dichloroethane to yield N,N-disubstituted 4-amino derivatives . The chloro group also stabilizes intermediates in Suzuki-Miyaura cross-coupling for aryl/alkyl group introduction at C-3 or C-7 positions .
Q. What analytical techniques are critical for characterizing substituent effects on electronic structure?
- Methodological Answer : UV-Vis spectroscopy and PPP (Pariser-Parr-Pople) calculations are used to study π→π* transitions and solvent effects. IR spectroscopy identifies hydrogen-bonding patterns in derivatives with electron-donating/withdrawing groups at C-3 or C-6–C-9 positions .
Advanced Research Questions
Q. How can conflicting reactivity data in C–H functionalization of this compound be resolved?
- Methodological Answer : Contradictions arise between electrochemical (high yields, radical mechanisms) and thermal (limited substrate scope) methods. Mechanistic studies (e.g., radical scavenger experiments, isotopic labeling) confirm that iodine-mediated reactions proceed via a radical pathway (e.g., thiyl/selenyl radicals), while electrochemical methods leverage iodide redox cycles . Optimization requires adjusting current density (10–30 mA) or solvent polarity (DMSO vs. dichloroethane) to suppress side reactions .
Q. What strategies improve regioselectivity in Suzuki-Miyaura cross-coupling of polyhalogenated derivatives?
- Methodological Answer : For 7-chloro-3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one, microwave-assisted Suzuki coupling selectively functionalizes the C-3 position (iodine) over C-7 (chlorine) due to higher bond dissociation energy of C–Cl. Pd(PPh₃)₄ catalyst and aryl boronic acids in dioxane/H₂O (90°C, 2 hours) achieve >85% monoarylation yields .
Q. How do substituents at C-3 and C-6–C-9 modulate biological activity (e.g., aldose reductase inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies show that:
- C-3 substituents : Phenolic/catechol groups enhance aldose reductase inhibition (IC₅₀: 0.1–1 μM) via H-bonding with catalytic residues (Tyr48, His110) .
- C-6–C-9 substituents : Electron-withdrawing groups (e.g., –CF₃) improve metabolic stability but reduce solubility. Halogens (e.g., –F, –Cl) at C-6 enable late-stage functionalization .
Table 1: Key SAR Findings
| Position | Substituent | Biological Impact |
|---|---|---|
| C-3 | Catechol | IC₅₀ = 0.2 μM (ALR2) |
| C-6 | –F/–Cl | Enhanced PK properties |
Q. What mechanistic insights explain the role of iodine in sulfenylation/selenylation reactions?
- Methodological Answer : Iodine acts as a dual mediator :
- Generates thiyl/selenyl radicals via oxidation of thiols/diselenides.
- Stabilizes intermediates through charge-transfer complexes.
Mechanistic Steps:
S₂O₈²⁻ oxidizes I⁻ to I₂, which reacts with RSe–SeR to form RSeI.
RSeI undergoes homolytic cleavage to RSe· radicals.
Radical addition to the C-3 position of this compound occurs via a six-membered transition state .
Data Contradiction Analysis
Q. Why do some studies report poor yields for alkyl diselenides in selenylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
